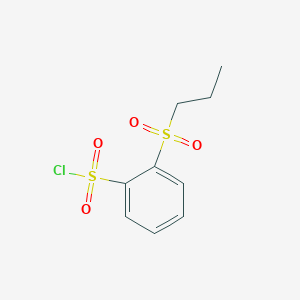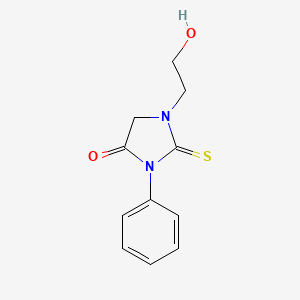
4-Imidazolidinone, 1-(2-hydroxyethyl)-3-phenyl-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Imidazolidinone, 1-(2-hydroxyethyl)-3-phenyl-2-thioxo- is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the imidazolidinone family, which is known for its diverse applications in pharmaceuticals, agriculture, and materials science. The presence of the thioxo group (C=S) adds unique chemical properties, making it a valuable compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazolidinone, 1-(2-hydroxyethyl)-3-phenyl-2-thioxo- typically involves the reaction of 3-phenyl-1,2-diaminopropane with thiocarbonyldiimidazole. This reaction proceeds rapidly and efficiently, producing the desired compound . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Imidazolidinone, 1-(2-hydroxyethyl)-3-phenyl-2-thioxo- undergoes various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding imidazolidinone without the thioxo group.
Substitution: The hydroxyethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced imidazolidinones, and substituted derivatives. These products can be further utilized in various applications, including pharmaceuticals and materials science.
Scientific Research Applications
4-Imidazolidinone, 1-(2-hydroxyethyl)-3-phenyl-2-thioxo- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Imidazolidinone, 1-(2-hydroxyethyl)-3-phenyl-2-thioxo- involves its interaction with specific molecular targets and pathways. The thioxo group can form strong interactions with metal ions, making it an effective ligand in coordination chemistry. Additionally, the compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2-thione: Similar in structure but lacks the hydroxyethyl group.
Imidazole-2-thione: Contains an imidazole ring instead of an imidazolidinone ring.
1-(2-Hydroxyethyl)-2-imidazolidinone: Similar but lacks the phenyl and thioxo groups.
Uniqueness
4-Imidazolidinone, 1-(2-hydroxyethyl)-3-phenyl-2-thioxo- is unique due to the presence of both the hydroxyethyl and thioxo groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in chemistry, biology, and industry.
Properties
CAS No. |
88850-30-0 |
|---|---|
Molecular Formula |
C11H12N2O2S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C11H12N2O2S/c14-7-6-12-8-10(15)13(11(12)16)9-4-2-1-3-5-9/h1-5,14H,6-8H2 |
InChI Key |
WDQOPXZPMOPRSB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=S)N1CCO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid](/img/structure/B14139540.png)
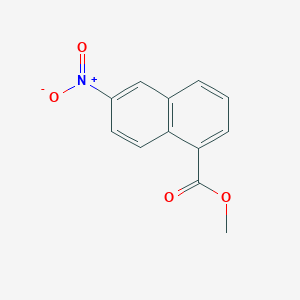
![4-[(E)-phenyldiazenyl]-N-[(E)-pyridin-4-ylmethylidene]aniline](/img/structure/B14139553.png)
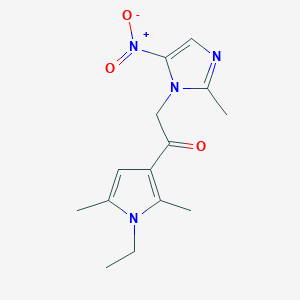
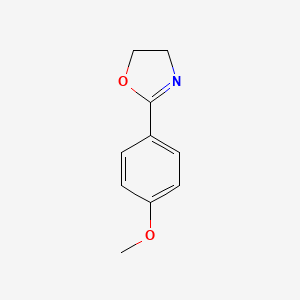

![Ethyl {5-[difluoro(phenyl)methyl]-1,3,4-oxadiazol-2-yl}{[(4-methoxyphenyl)carbonyl]amino}acetate](/img/structure/B14139576.png)
![(5-{1-[(Pyridin-4-yl)methyl]-1H-indazol-3-yl}furan-2-yl)methanol](/img/structure/B14139579.png)
![N-benzyl-8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14139583.png)
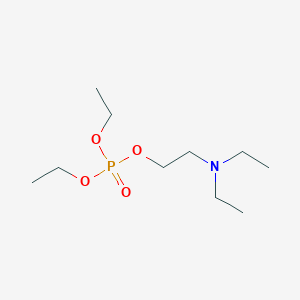
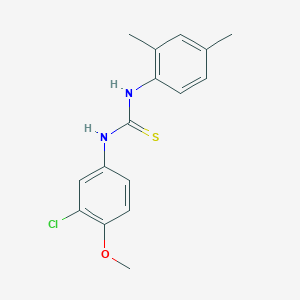
![(1S,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B14139604.png)
![3-({[1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B14139606.png)
